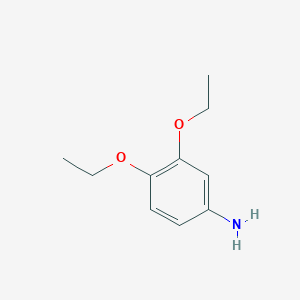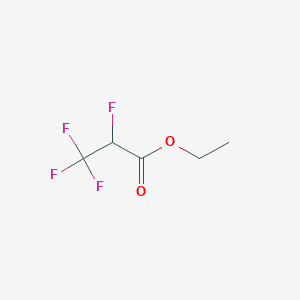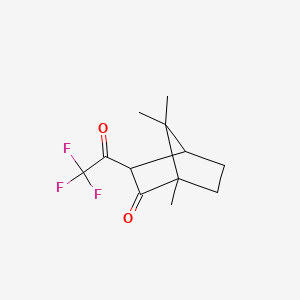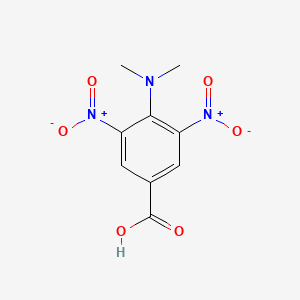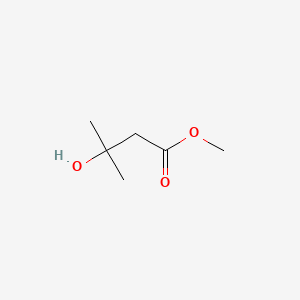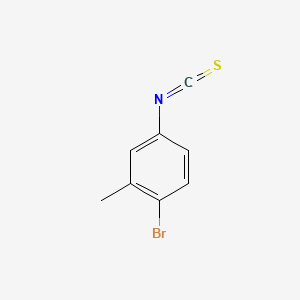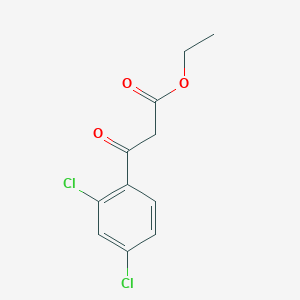
Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate
概要
説明
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions. For instance, the synthesis of ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate involves the use of spectroscopic techniques such as FT-IR, NMR, and ESI-MS to confirm the structure of the synthesized compound . Another related compound, ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutyrate, is synthesized from p-chloropropiophenone by enamination and subsequent condensation with chlorooxalic acid ethyl ester . These methods demonstrate the complexity and precision required in synthesizing chlorophenyl-containing ethyl esters.
Molecular Structure Analysis
The molecular structure of these compounds is often confirmed using X-ray crystallography and various spectroscopic methods. For example, the crystal structure of ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4 H-pyran-3-carboxylate has been determined, revealing an orthorhombic space group and specific bond distances . Similarly, the structure of ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate has been elucidated using single-crystal X-ray diffraction .
Chemical Reactions Analysis
The chemical reactivity of these compounds can be inferred from their molecular structures and the presence of functional groups. For instance, the presence of ester, amide, and cyano groups in these molecules suggests that they can undergo a variety of chemical reactions, such as hydrolysis, nucleophilic substitution, and addition reactions. The specific reactivity would depend on the other substituents present on the phenyl ring and the overall molecular context.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structures. For example, the presence of chlorophenyl groups can influence the lipophilicity, which is important for the biological activity of these compounds. The crystalline structures provide insight into the solid-state properties, such as melting points and solubility. Computational methods, such as density functional theory (DFT), are used to predict various properties and reactivity parameters, which are crucial for understanding the behavior of these compounds in different environments .
科学的研究の応用
Summary of the Application
A series of 1,2,3-triazole hybrids containing amine-ester functionality have been synthesized . These compounds have shown notable therapeutic importance .
Methods of Application or Experimental Procedures
This synthesis involves a Cu(I) catalyzed [3 + 2] dipolar cycloaddition between N-substituted(prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .
Results or Outcomes
In vitro assay of developed synthetics with different microbial strains including S. aureus, B. Subtilis, E. Coli, S. enterica, C albicans and R. Oryzae have been conducted . Moderate to excellent activity was observed from the majority of the compounds against the tested strains .
2. Application in Antimicrobial Activity
Summary of the Application
Hydrazonyl bromides reacted with active methylene compounds to afford the corresponding 1,3,4,5-tetrasubstituted pyrazole derivatives . These compounds have shown antimicrobial activity .
Methods of Application or Experimental Procedures
Reaction of these derivatives with formamide, formic acid and triethyl orthoformate give the pyrazolo[3,4-d]pyrimidine, pyrazolo[3,4-d]pyrimidin-4(3H)one and 5-ethoxymethylene-aminopyrazole-4-carbo-nitrile derivatives .
Results or Outcomes
These compounds have been found to possess antitumor and antileukemia activity . Pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine derivatives have been found to be highly potent and selective human A3, A2A and A 2B adenosine receptor antagonists .
5. Suzuki–Miyaura Coupling
Summary of the Application
Suzuki–Miyaura (SM) cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It involves a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Methods of Application or Experimental Procedures
This synthesis involves a Cu(I) catalyzed [3 + 2] dipolar cycloaddition .
Results or Outcomes
Conditions for the cross-coupling of a wide range of (hetero)aryl, 161,176,177 alkenyl 178,179 and alkynyl 180 moieties have been developed, and give good yields in most cases .
6. Military Textiles
Summary of the Application
A unique technique for manufacturing potential military textiles (fluorescent/UV-protective cotton fabrics with microbicide activity) through the immobilization of Carbon quantum dots (CQDs) within a textile matrix .
Methods of Application or Experimental Procedures
CQDs were successfully nucleated from a pyrimidine-based heterocyclic compound . The synthesized TM and CQDs were separately immobilized within native and cationized cotton fabrics .
Results or Outcomes
CQDs@Q-cotton showed quite good durability. After it was washed five times, its yellowness index decreased from 26.5–only 20.3, its fluorescence intensity decreased from 540–340 nm, and its transmission percent increased from 7–10% . Even after 10 washing cycles, microbial inhibitions (as a percent) against Escherichia coli, Staphylococcus aureus, and Candida albicans were estimated to be 63%, 68%, and 67%, respectively . The UV protection factor also decreased from 38.2 (very good)–21.5 (good) .
Safety And Hazards
This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage.
将来の方向性
This involves predicting or suggesting potential applications or areas of study for the compound. This could be based on its properties, biological activity, or other factors.
Please note that the availability of this information can vary depending on the specific compound and the extent of research conducted on it. For a specific compound like “Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate”, you may need to consult specialized databases or scientific literature.
特性
IUPAC Name |
ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2O3/c1-2-16-11(15)6-10(14)8-4-3-7(12)5-9(8)13/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJVFFNRCSJWXPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(C=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60337344 | |
| Record name | Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60337344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate | |
CAS RN |
60868-41-9 | |
| Record name | Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60337344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 60868-41-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





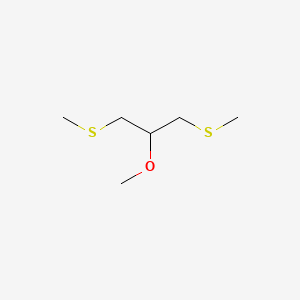
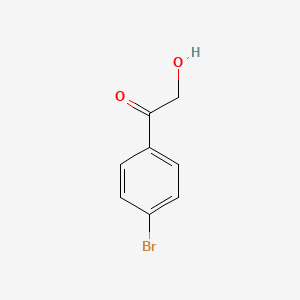
![7-Hydrazinyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1332074.png)
